molecular formula C27H44O6 B13764139 methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 7432-44-2

methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B13764139
CAS No.: 7432-44-2
M. Wt: 464.6 g/mol
InChI Key: MQMDKPZWEWBJGP-UHFFFAOYSA-N
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Description

The compound methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a triterpenoid derivative featuring a steroidal cyclopenta[a]phenanthrene core. Key structural attributes include:

  • 3-hydroxy and 12-hydroxy groups.
  • 7-acetyloxy substitution.
  • 10,13-dimethyl groups.
  • A pentanoate ester side chain at position 15.

Its synthesis involves multi-step functionalization, including acetylation and hydroxylation, as inferred from analogous protocols in and . Purity is confirmed via NMR, TLC, and melting point analysis .

Properties

CAS No.

7432-44-2

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

IUPAC Name

methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C27H44O6/c1-15(6-9-24(31)32-5)19-7-8-20-25-21(14-23(30)27(19,20)4)26(3)11-10-18(29)12-17(26)13-22(25)33-16(2)28/h15,17-23,25,29-30H,6-14H2,1-5H3

InChI Key

MQMDKPZWEWBJGP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically follows a multi-step organic synthesis approach involving:

A representative synthetic route involves the following key transformations:

Step Reaction Type Reagents/Conditions Purpose
1 Protection Pyridine, tetrahydrofuran (THF) Protect hydroxyl groups selectively
2 Acetylation Acetyl chloride or acetic anhydride Introduce acetoxy group at C7
3 Esterification Methanol, acid catalyst (p-toluenesulfonic acid) Form methyl pentanoate ester
4 Oxidation/Reduction Silver carbonate on silica (Ag2CO3/SiO2), Pd/C hydrogenation Adjust oxidation states of hydroxyls and ketones
5 Purification Silica gel chromatography Isolate pure compound

This sequence ensures the selective functionalization of the steroid nucleus while preserving stereochemistry.

Specific Example from Literature

A detailed procedure reported involves:

  • Step 1: Dissolution of the steroidal intermediate in methanol followed by addition of p-toluenesulfonic acid (PTSA) at 25°C, then stirring at 80°C for 12 hours to achieve esterification forming the methyl pentanoate derivative.

  • Step 2: Oxidation of the hydroxyl group at position 7 to a ketone using silver carbonate supported on silica gel (Ag2CO3/SiO2) at 130°C for 12 hours, monitored by thin-layer chromatography (TLC).

  • Step 3: Selective hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (15 psi) at room temperature for 18 hours to reduce specific double bonds or ketones as needed.

  • Step 4: Acetylation of the hydroxyl group at position 7 using acetyl chloride or acetic anhydride in pyridine/THF mixture to introduce the acetoxy group without affecting other sensitive groups.

The final product is purified by silica gel chromatography using hexane and ethyl acetate mixtures to achieve >90% purity.

Data Tables Summarizing Preparation Conditions and Yields

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Esterification of pentanoic acid moiety Methanol, PTSA, 80°C, 12 h ~100 White solid obtained
2 Oxidation of hydroxyl to ketone Ag2CO3/SiO2, toluene, 130°C, 12 h 69 Purified by silica gel chromatography
3 Hydrogenation Pd/C, H2 (15 psi), 20-25°C, 18 h Quantitative (crude) Used directly for next step
4 Acetylation Acetyl chloride, pyridine, THF Not specified Selective acetylation at C7

Research Findings and Notes on Preparation

  • The selectivity of acetylation at the 7-hydroxyl group is critical to maintain the biological activity of the compound. Use of mild bases like pyridine and controlled temperature conditions prevent over-acetylation or degradation.

  • The oxidation step using silver carbonate on silica gel is preferred for its mildness and ability to avoid harsh conditions that may disrupt the steroid framework.

  • The esterification under acidic catalysis (PTSA) in methanol is efficient and yields high purity products, facilitating downstream functionalization.

  • The hydrogenation step allows fine-tuning of the oxidation state and saturation of the steroid rings, which is important for the compound’s bioactivity profile.

  • Analytical techniques such as 1H NMR, LC-MS, and TLC are routinely employed to monitor reaction progress and confirm compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C27H44O6
  • Molecular Weight : 464.635 g/mol
  • Density : 1.15 g/cm³
  • Boiling Point : 550.7 ºC at 760 mmHg
  • Flash Point : 172.9 ºC

These properties suggest that the compound may exhibit stability under a range of conditions suitable for various applications.

Pharmacological Potential

Research indicates that compounds similar to methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl...) possess significant pharmacological properties. Studies have suggested potential uses in:

  • Anti-inflammatory Agents : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory effects by modulating inflammatory pathways.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
  • Hormonal Regulation : The compound's structural analogs are investigated for their role in hormonal regulation and potential therapeutic effects in endocrine disorders.

Case Studies

  • Study on Anti-inflammatory Properties :
    A study demonstrated that derivatives of this compound exhibited anti-inflammatory activity in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests a potential pathway for developing new anti-inflammatory drugs.
  • Antioxidant Research :
    Research published in journals indicated that compounds with similar structural features showed significant antioxidant activity through free radical scavenging assays. This positions methyl 4-(7-acetyloxy...) as a candidate for further exploration in nutraceuticals.

Cosmetic Formulations

The emollient properties of methyl 4-(7-acetyloxy...) make it a candidate for use in cosmetic formulations. Its ability to enhance skin hydration and provide a protective barrier can be beneficial in:

  • Moisturizers : As an ingredient to improve skin texture and hydration.
  • Sunscreens : Due to potential photoprotective properties derived from its chemical structure.

Agricultural Uses

There is emerging interest in the application of such compounds in agriculture as:

  • Pesticides : Its structural components may offer protective effects against pests.
  • Plant Growth Regulators : The compound might influence plant growth and development through hormonal pathways.

Summary of Findings

The applications of methyl 4-(7-acetyloxy-3,12-dihydroxy...) span several fields including pharmacology, cosmetics, and agriculture. Its biological activities suggest it could be developed into therapeutic agents or functional ingredients in various products.

Application AreaPotential UsesReferences
PharmacologyAnti-inflammatory agents; Hormonal regulation
CosmeticsMoisturizers; Sunscreens
AgriculturePesticides; Plant growth regulators

Mechanism of Action

The mechanism of action of methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below compares the target compound with structurally related triterpenoids:

Compound Name (Abbreviated) Substituents (Positions) Key Functional Groups Molecular Formula Melting Point (°C) Biological Activity Source
Target Compound 3-OH, 7-OAc, 12-OH, 10,13-diMe Hydroxyl, acetyloxy, methyl, pentanoate C₂₈H₄₂O₇ N/A Under investigation
Methyl (4R)-4-[(3R,7R,10S,12S,13R)-3,7,12-Trihydroxy-... 3-OH, 7-OH, 12-OH, 10,13-diMe Trihydroxy, methyl, pentanoate C₂₇H₄₄O₆ 121–124 Anticancer (in vitro)
Compound 7 () 3-OH, 10,13-diMe Hydroxyl, methyl, pentanoate C₂₇H₄₄O₄ 105.3–106.5 Not reported
Compound 8 () 3-Oxo, 10,13-diMe Ketone, methyl, pentanoate C₂₇H₄₂O₄ 124.2–126.1 Not reported
4-(3,6-Dihydroxy-10,13-dimethyl-...)pentanoic acid 3-OH, 6-OH, 10,13-diMe Dihydroxy, methyl, carboxylic acid C₂₆H₄₂O₅ N/A Cholanic acid derivative
Key Observations:
  • Hydroxyl vs. Acetyloxy/Ketone Groups : The target compound’s 7-acetyloxy group distinguishes it from hydroxylated (e.g., compound 7 in ) or ketone-containing analogs (e.g., compound 8 in ). Acetylation may enhance lipophilicity and metabolic stability compared to free hydroxyl groups .
  • Trihydroxy Analogs : Compounds with 3,7,12-trihydroxy substitutions () exhibit anticancer activity, suggesting hydroxyl positioning is critical for biological targeting .
  • Side Chain Variations: The pentanoate ester in the target compound contrasts with carboxylic acid derivatives (), which may alter solubility and receptor binding.

Q & A

Basic: What methods are recommended to confirm the structure and purity of this compound?

Answer:
Structural confirmation requires 1H and 13C NMR spectroscopy to verify stereochemistry and functional groups (e.g., acetyloxy, hydroxyl, and methyl substituents) . Purity is assessed via thin-layer chromatography (TLC) and melting point (mp) analysis. Cross-referencing with literature NMR data ensures accuracy . For advanced validation, high-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) can resolve ambiguities in complex stereochemical environments .

Advanced: How can synthetic yield be optimized for this compound, particularly in divergent transannular aldol reactions?

Answer:
Divergent transannular aldol reactions require precise control of temperature, solvent polarity, and catalyst selection . For example, using Lewis acids (e.g., BF3·OEt2) can enhance regioselectivity in cyclization steps . Optimize reaction time to minimize side products, and employ column chromatography (e.g., 50% EtOAc in petroleum ether) for purification . Deuterated analogs (e.g., pentadeuterio derivatives) may require inert atmospheres to prevent isotopic exchange .

Basic: What safety precautions are critical when handling this compound?

Answer:
Refer to safety data sheets (SDS):

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols (H335) .
  • Spill management: Avoid drainage contamination; collect spills with absorbent materials .
    California Prop. 65 compliance confirms no carcinogenic components, but acute toxicity (H302) mandates cautious handling .

Advanced: How should researchers address missing physicochemical data (e.g., solubility, logP) for stability studies?

Answer:
When data gaps exist (e.g., no logP or decomposition temperature in SDS ):

  • Estimate logP using computational tools (e.g., Molinspiration or ACD/Labs).
  • Conduct accelerated stability testing under varied pH, temperature, and humidity.
  • Use high-performance liquid chromatography (HPLC) to monitor degradation products. For solubility, employ shake-flask methods with polar/non-polar solvents .

Advanced: How to design assays evaluating biological activity against bacterial targets (e.g., Clostridium difficile)?

Answer:
Based on bile acid analog studies :

  • Use spore germination inhibition assays with serial dilutions (e.g., 0.1–100 µM).
  • Validate via 1H NMR to track metabolic byproducts.
  • Compare IC50 values against positive controls (e.g., fidaxomicin). Ensure assays include anaerobic conditions to mimic the gut environment.

Advanced: How to resolve contradictions in NMR data across studies?

Answer:
Discrepancies in NMR shifts (e.g., δ 3.66 ppm for methoxy groups vs. δ 3.84 ppm in derivatives ) arise from solvent effects, concentration, or stereochemical drift . Validate via:

  • Deuterated solvent standardization (e.g., CDCl3 vs. DMSO-d6).
  • 2D NMR (COSY, HSQC) to confirm coupling patterns.
  • Variable-temperature NMR to detect dynamic stereoisomerism .

Basic: What are the stability considerations for long-term storage?

Answer:
The compound is stable under recommended storage conditions (2–8°C, inert atmosphere) . Avoid moisture to prevent ester hydrolysis. For deuterated analogs, store in amber vials to prevent light-induced degradation .

Advanced: What fluorination strategies are applicable to derivatives of this compound?

Answer:
Direct C(sp3)-H fluorination via visible light-powered catalysis using benzoate photosensitizers (e.g., methyl benzoate) achieves regioselectivity . Post-fluorination, purify using 50% EtOAc in petroleum ether and confirm substitution via 19F NMR .

Advanced: How to synthesize deuterated analogs for metabolic tracing studies?

Answer:
Incorporate deuterium at specific positions (e.g., 2,2,3,4,4-pentadeuterio derivatives) via deuterium exchange reactions using D2O and acidic/basic catalysts . Validate isotopic purity via HRMS and monitor exchange efficiency with 2H NMR .

Advanced: What mechanistic insights exist for receptor interactions?

Answer:
Structural analogs suggest interaction with nuclear hormone receptors (e.g., glucocorticoid or progesterone receptors) via the steroidal core . Use docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate with radioligand displacement assays using tritiated ligands .

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